molecular formula C9H14N2O B13529818 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine

3-((5-Methylpyridin-2-yl)oxy)propan-1-amine

Cat. No.: B13529818
M. Wt: 166.22 g/mol
InChI Key: MACUACAZUZTJGJ-UHFFFAOYSA-N
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Description

3-((5-Methylpyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C9H14N2O. This compound features a pyridine ring substituted with a methyl group at the 5-position and an amine group connected via a propyl chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 5-methylpyridin-2-amine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((5-Methylpyridin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-((5-Methylpyridin-2-yl)oxy)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-Methylpyridin-2-yl)amino)-1-phenylpropan-1-one
  • 3-(6-methylpyridin-2-yl)propan-1-amine
  • (2S)-1-(1H-INDOL-3-YL)-3-{[5-(3-METHYL-1H-INDAZOL-5-YL)PYRIDIN-3-YL]OXY}PROPAN-2-AMINE

Uniqueness

3-((5-Methylpyridin-2-yl)oxy)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of both an ether and an amine functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(5-methylpyridin-2-yl)oxypropan-1-amine

InChI

InChI=1S/C9H14N2O/c1-8-3-4-9(11-7-8)12-6-2-5-10/h3-4,7H,2,5-6,10H2,1H3

InChI Key

MACUACAZUZTJGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)OCCCN

Origin of Product

United States

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